molecular formula C13H17NO B2656078 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 4053-50-3

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B2656078
CAS No.: 4053-50-3
M. Wt: 203.285
InChI Key: KQICGCZZOQMMAX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a dihydroquinoline derivative characterized by a methoxy group at position 6, two methyl groups at position 2, and a methyl group at position 4 (Fig. 1). It is synthesized via the reaction of p-anisidine with acetone, yielding a brown oil with a 71% efficiency . While its direct biological activities are less documented in the provided evidence, its structural analogs, such as ethoxyquin (6-ethoxy-) and 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have been extensively studied for their antioxidant, anti-inflammatory, and hepatoprotective properties. The methoxy group at position 6 likely influences its metabolic stability and electronic properties compared to ethoxy or hydroxyl substituents in related compounds.

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQICGCZZOQMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. These catalysts enhance the efficiency of the reaction and improve the yield of the product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Antioxidant Activity

The compound exhibits potent antioxidant properties, making it valuable in various applications:

  • Rubber Industry : It serves as an effective antioxidant in rubber formulations, enhancing durability and longevity by preventing oxidative degradation .
  • Plastics Manufacturing : Improves thermal stability in plastics, increasing resistance to heat and extending the useful life of products such as automotive parts .
  • Coatings and Sealants : Protects coatings from environmental factors, ensuring better performance in outdoor applications .

Research indicates that 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline may possess antibacterial and antimalarial properties:

  • Anti-inflammatory Effects : Studies have shown that it can interact with specific enzymes linked to inflammation and modulate signaling pathways involved in inflammatory responses.
  • Hepatoprotective Properties : Investigated for its potential as a hepatoprotective agent against oxidative stress-induced liver injury in animal models .

Hepatoprotective Study

A study on rats with acetaminophen-induced liver damage demonstrated that the administration of this compound significantly reduced markers of oxidative stress and inflammation. The compound was shown to normalize liver function markers and reduce apoptotic processes through its antioxidant activity .

Antioxidant Efficacy in Rubber

In industrial applications, the compound has been tested as an antioxidant in rubber formulations. Results indicated that it effectively inhibited oxidative degradation during prolonged exposure to heat and UV light, thus enhancing the lifespan of rubber products used in automotive and industrial applications .

Data Table: Applications Overview

Application AreaSpecific UseBenefits
Rubber IndustryAntioxidant in formulationsEnhances durability and longevity
Plastics ManufacturingThermal stability improvementIncreases resistance to heat
Coatings and SealantsEnvironmental protectionImproves performance in outdoor applications
MedicinePotential hepatoprotective agentReduces oxidative stress and inflammation
Biological ResearchStudy of antibacterial propertiesPotential therapeutic uses

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s structure allows it to interact with free radicals, neutralizing them and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural modifications, biological activities, and applications of 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its analogs:

Compound Name Substituent (Position 6) Key Features Biological Activities Toxicity/Concerns Applications
This compound Methoxy (-OCH₃) - Synthesized from p-anisidine and acetone .
- Limited direct biological data.
- Potential antioxidant activity inferred from structural analogs. Not reported. Research chemical; precursor in synthesis.
Ethoxyquin (6-Ethoxy-) Ethoxy (-OC₂H₅) - Major metabolite: 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline .
- Rapid de-ethylation in vivo.
- Antioxidant in animal feed .
- Pro-oxidant and carcinogenic at high doses .
Carcinogenic metabolites (e.g., 2,2,4-trimethyl-6-quinolone) . Restricted to veterinary use .
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Hydroxyl (-OH) - Primary metabolite of ethoxyquin .
- Synthesized for hepatoprotective studies.
- Reduces oxidative stress and caspase activity in acetaminophen-induced liver injury .
- Normalizes antioxidant enzymes (SOD, GPx) .
No reported toxicity in therapeutic doses. Hepatoprotective agent in preclinical models .
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) Benzoyl + Hydroxyl - Modified to block toxic metabolite formation .
- Enhances Nrf2-mediated antioxidant pathways .
- Normalizes ALT, AST, and GGT in CCl₄-induced liver injury .
- Activates SOD1 and GPx1 transcription .
Reduced toxicity due to structural modification . Candidate for hepatoprotective drugs .
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) Polymerized structure - High molecular weight derivative.
- Stabilizes rubber against oxidation.
- Industrial antioxidant; no direct biological data. Low environmental toxicity . Rubber additive .

Mechanistic and Metabolic Comparisons

Metabolic Pathways: Ethoxyquin: Undergoes de-ethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and 2,2,4-trimethyl-6-quinolone, the latter being a toxic oxidation product . 6-Hydroxy derivative: Acts as both a metabolite and an active hepatoprotective agent, reducing oxidative stress markers (e.g., 8-isoprostane) and inhibiting NF-κB-mediated inflammation . BHDQ: Structural benzoylation prevents conversion to toxic quinolinones, enhancing safety while maintaining antioxidant efficacy .

Antioxidant Mechanisms: Ethoxyquin: Scavenges free radicals but generates pro-oxidant metabolites at high doses, leading to DNA adducts . 6-Hydroxy derivative: Directly neutralizes ROS, restores glutathione levels, and inhibits caspase-3/8/9 in apoptotic pathways . BHDQ: Activates Nrf2/FOXO1 signaling, upregulating endogenous antioxidant enzymes (SOD1, GPx1) .

Toxicity Profiles: Ethoxyquin’s carcinogenicity limits its human use .

Research Findings

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Reduced acetaminophen-induced oxidative stress by 40–60% in rats, normalized ALT/AST levels, and suppressed caspase-3 activity by 50% . Outperformed silymarin (a common hepatoprotectant) in restoring antioxidant enzyme function .
  • BHDQ :
    • At 50 mg/kg, reduced CCl₄-induced liver fibrosis markers by 70% and enhanced NADPH production via NADP-IDH/G6PD activation .
  • Ethoxyquin :
    • Demonstrated dose-dependent hepatoprotection in pigs but caused DNA damage in long-term rodent studies .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (C₁₃H₁₇NO) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Antioxidant Properties

This compound exhibits potent antioxidant activity. Its mechanism involves the inhibition of lipid peroxidation and protection against oxidative stress. This capability is crucial for cellular protection against damage caused by free radicals. The compound has been shown to enhance the function of the antioxidant system in various models of oxidative stress-induced damage .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated efficacy against a range of bacterial strains and has been explored for its potential as an antibacterial agent.

Hepatoprotective Effects

A study focused on the hepatoprotective effects of this compound revealed its ability to mitigate liver injury induced by acetaminophen in animal models. The compound reduced oxidative stress markers and inflammatory cytokines while normalizing liver function tests . This suggests its potential application in treating liver diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Mechanism : The compound acts by scavenging free radicals and preventing oxidative damage to cellular components.
  • Inhibition of Apoptosis : It modulates apoptotic pathways by decreasing the activity of caspases involved in cell death processes .
  • Regulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines and NF-κB pathways, it helps in reducing inflammation associated with various diseases .

Study on Liver Injury

In a controlled study involving rats with acetaminophen-induced liver damage:

  • Groups : Rats were divided into control and treatment groups receiving varying doses of this compound.
  • Findings : The treatment group exhibited significantly lower levels of liver enzymes (ALT and AST), indicating reduced liver injury. Histopathological examination showed less necrosis and inflammation compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
This compoundC₁₃H₁₇NOMethoxy group enhances reactivityAntioxidant, antimicrobial
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineC₁₂H₁₅NOHydroxyl group presentHepatoprotective
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolineC₁₂H₁₅NODifferent substitution patternAntioxidant

Q & A

Q. What are the most reliable synthetic routes for 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of substituted anilines with ketones. For example:

  • Catalytic Lewis Acids : Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (215–220°C) achieves yields >90% by accelerating cyclization .
  • Solvent-Free Approaches : Triethyl methanetricarboxylate acts as both solvent and reagent, enabling high yields (~95%) while adhering to green chemistry principles .
  • Key Variables : Excess ketone (3x molar ratio) and reaction time (3–5 hours) minimize side products. Post-synthesis purification via flash chromatography (EtOAc/cyclohexane) ensures >98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles, ring puckering (e.g., sofa conformation with θ = 49.3° for dihydroquinoline derivatives), and hydrogen-bonding networks (e.g., N–H⋯O interactions forming infinite chains) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm). NOESY confirms stereochemistry in substituted derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.15) .

Q. What functionalization reactions are feasible at the quinoline core?

Methodological Answer:

  • Oxidation : Potassium permanganate (KMnO₄) selectively oxidizes the 1,2-dihydro ring to quinoline, while preserving methoxy groups .
  • Substitution : Nucleophilic attack (e.g., NaOMe) at C-4 replaces carboxylates with alkoxy groups .
  • Reduction : LiAlH₄ reduces carbonyls to alcohols without disrupting the dihydroquinoline scaffold .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Brønsted and Lewis acids in dihydroquinoline synthesis?

Methodological Answer:

  • Lewis Acids (e.g., Bi(OTf)₃) : Polarize carbonyl groups via σ-complex formation, lowering the activation energy for cyclization. Kinetic studies show a 2.5x rate increase compared to H₂SO₄ .
  • Brønsted Acids (e.g., H₃PO₄) : Protonate the amine, facilitating nucleophilic attack on the ketone. However, side reactions (e.g., over-oxidation) reduce yields by ~15% .
  • Mechanistic Proof : Isotopic labeling (¹⁵N-aniline) and DFT calculations validate intermediates .

Q. How can contradictions in solvent efficiency be resolved for scalable synthesis?

Methodological Answer:

  • Data Contradiction : Diphenyl oxide (traditional solvent) vs. triethyl methanetricarboxylate (green solvent).
  • Resolution : Solvent-free methods reduce toxicity but require excess reagent (3x). Recycling triethyl methanetricarboxylate (95% recovery via distillation) balances cost and sustainability .
  • Process Optimization : Continuous flow reactors improve heat transfer, mitigating thermal degradation in large-scale runs .

Q. What structure-activity relationships (SARs) govern biological activity in dihydroquinoline derivatives?

Methodological Answer:

  • Antimicrobial Activity : Methoxy groups at C-6 enhance lipophilicity (logP ~2.8), improving membrane penetration. EC₅₀ values drop from 25 µM (unsubstituted) to 8 µM (6-methoxy) .
  • Enzyme Inhibition : 2,2,4-Trimethyl groups sterically hinder CYP3A4 binding (IC₅₀ = 12 µM vs. 45 µM for dimethyl analogs) .
  • SAR Table :
SubstituentBioactivity (IC₅₀)LogP
6-Methoxy8 µM (Antimicrobial)2.8
2,2,4-Trimethyl12 µM (CYP3A4)3.1
4-Carboxylate>100 µM1.2

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